molecular formula C17H21N5O3 B2633318 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1170536-31-8

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2633318
CAS RN: 1170536-31-8
M. Wt: 343.387
InChI Key: WPQGIYHFNGHOIR-UHFFFAOYSA-N
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Description

The compound “2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It has a molecular formula of C17H21N5O3 and a molecular weight of 343.387. The compound is related to the 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one family .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a total of 50 bonds, including 30 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 5 double bonds, and 11 aromatic bonds. The molecule also contains 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitro group .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of complex heterocyclic compounds has been extensively studied, revealing the versatility of pyrazolo[3,4-d]pyridazine frameworks in organic synthesis. For instance, Şener et al. (2002) detailed the synthesis and reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, showcasing the conversion of acid chloride with alcohols or N-nucleophiles into corresponding esters or amide derivatives, respectively, which underscores the chemical's potential in creating a diverse array of molecular architectures Şener et al., 2002.

Hydrogen Bonding and Molecular Interactions

The study of hydrogen-bonding patterns within N-substituted pyrazolyl acetamides by López et al. (2010) highlights the significance of these interactions in dictating the self-assembly and structural configurations of molecular crystals. This research provides insights into how specific functional groups contribute to the formation of complex hydrogen-bonded networks, which could be relevant for designing molecules with desired physical properties López et al., 2010.

Antioxidant Activity

Chkirate et al. (2019) explored the antioxidant activity of pyrazole-acetamide derivatives, revealing that certain configurations of this motif exhibit significant scavenging properties against reactive oxygen species. This finding suggests potential applications in the development of antioxidant agents, contributing to the understanding of structure-activity relationships within this chemical class Chkirate et al., 2019.

Biological Activity

The search for novel bioactive molecules often leads to the synthesis and testing of compounds with unique structures, such as those based on the pyrazolo[3,4-d]pyridazinone framework. Studies by Altalbawy (2013) and others have evaluated the antimicrobial properties of novel bis-α,β-unsaturated ketones and related derivatives, indicating the potential of such compounds in therapeutic applications Altalbawy, 2013.

properties

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-13-9-19-22(17(2,3)4)15(13)16(24)21(20-11)10-14(23)18-8-12-6-5-7-25-12/h5-7,9H,8,10H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQGIYHFNGHOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

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